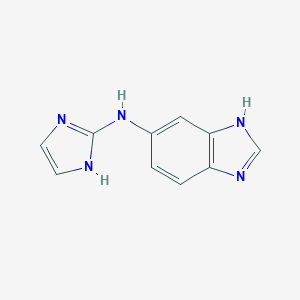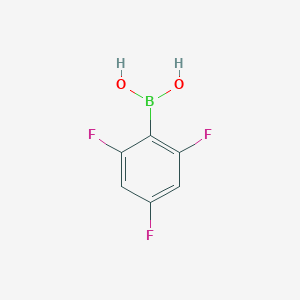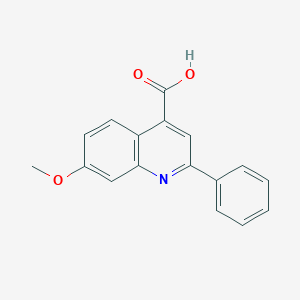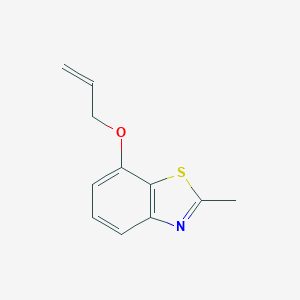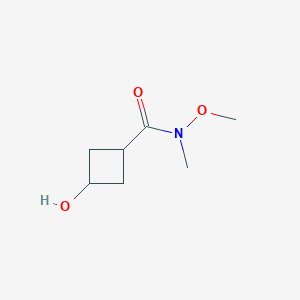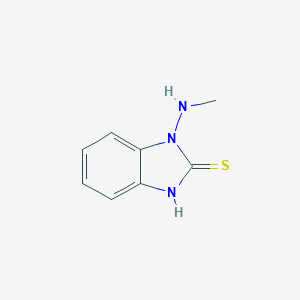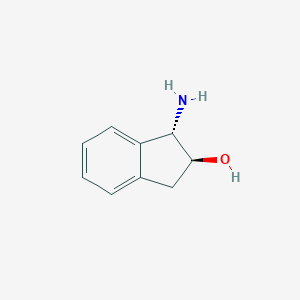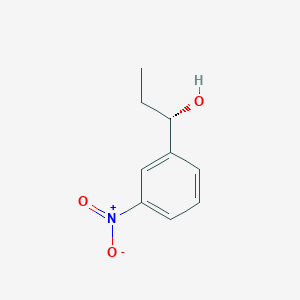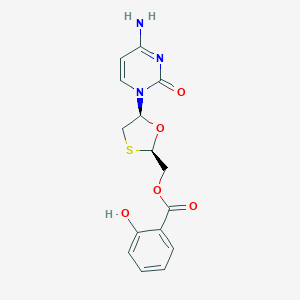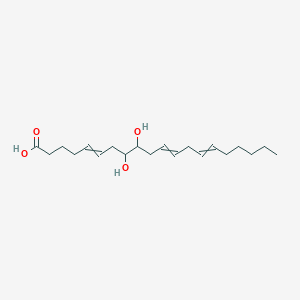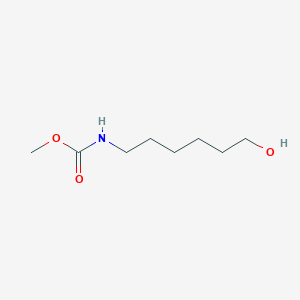
Methyl (6-hydroxyhexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-hydroxyhexyl)carbamate is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
Methyl (6-hydroxyhexyl)carbamate is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
Methyl (6-hydroxyhexyl)carbamate has been found to have various biochemical and physiological effects. It has been shown to enhance memory and learning in animal models. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl (6-hydroxyhexyl)carbamate in lab experiments is that it is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
For research include investigating its potential for treating neurodegenerative diseases and exploring its use in the synthesis of new compounds.
Applications De Recherche Scientifique
Methyl (6-hydroxyhexyl)carbamate has been used in various scientific research studies. It has been found to have anti-tumor activity and has been used in cancer research. It has also been used in the synthesis of various compounds such as carbamate derivatives, urea derivatives, and amide derivatives.
Propriétés
Numéro CAS |
163361-15-7 |
|---|---|
Nom du produit |
Methyl (6-hydroxyhexyl)carbamate |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl N-(6-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |
Clé InChI |
BRRXCRIHYUFJMA-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCCCO |
SMILES canonique |
COC(=O)NCCCCCCO |
Synonymes |
Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
